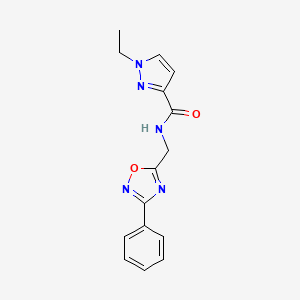

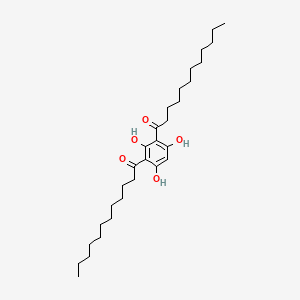

1-ethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-ethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various synthetic strategies due to their potential pharmaceutical applications.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the annulation method, where a 3+2 cycloaddition reaction is employed. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved through a Knoevenagel condensation followed by a cyclocondensation reaction of the resulting (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride under reflux conditions in acetic acid . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . These techniques allow for the determination of the 3D molecular structure and the identification of intermolecular interactions such as hydrogen bonding and π-π stacking, which can influence the compound's stability and reactivity.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including diazotization and coupling reactions, as seen with ethyl 3-amino-5-phenylpyrazole-4-carboxylate, which afforded different pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . The reactivity of these compounds can be influenced by the presence of substituents on the pyrazole ring, which can affect the electron density and steric hindrance around the reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, can be studied using techniques like TG-DTG . Theoretical calculations, including density functional theory (DFT), are used to predict and compare the molecular geometries, electronic structures, and properties such as HOMO-LUMO energy levels and electrophilic and nucleophilic regions on the molecular surface . These properties are crucial for understanding the behavior of the compound under different conditions and can provide insights into its potential applications.

科学的研究の応用

Synthesis and Characterization

Several studies have been dedicated to synthesizing and characterizing pyrazole derivatives, with particular attention to their structural elucidation. For example, Ghozlan et al. (2014) explored the synthesis of ethyl 3-amino-5-phenylpyrazole-4-carboxylate derivatives and their conversion into pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, showcasing the versatility of pyrazole-based compounds in chemical synthesis (Ghozlan, S. A., Abdelrazek, F. M., Mohammed, M. H., & Azmy, K. E., 2014). Similarly, Viveka et al. (2016) conducted a comprehensive study on the synthesis, spectroscopic characterization, and single-crystal X-ray diffraction analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, providing insight into the molecular geometry and electronic structure of pyrazole esters (Viveka, S., Vasantha, G., Dinesha, S. Naveen, Lokanath, N. K., & Nagaraja, G. K., 2016).

Biological Activities

Pyrazole derivatives have been evaluated for their potential biological activities, including antimicrobial, anticancer, and insecticidal effects. Zheng et al. (2010) synthesized novel pyrazol-1-yl phenylethanol derivatives, finding that some compounds exhibited significant suppression of lung cancer cell growth through cell cycle arrest and autophagy, indicating potential therapeutic applications for pyrazole compounds in cancer treatment (Zheng, L.-W., Zhu, J., Zhao, B., Huang, Y., Ding, J., & Miao, J.-Y., 2010). In another study, Zhao et al. (2017) synthesized a series of fluorine-containing pyrazole carboxamides and reported that some compounds showed promising nematocidal activity against Meloidogyne incognita, highlighting the agricultural applications of pyrazole derivatives (Zhao, W., Xing, J., Xu, T., Peng, W.-L., & Liu, X.-H., 2017).

特性

IUPAC Name |

1-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-2-20-9-8-12(18-20)15(21)16-10-13-17-14(19-22-13)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOMSAYMTNTDOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2549877.png)

![benzyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2549878.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2549883.png)

methanone](/img/structure/B2549886.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2549893.png)

![N-Ethyl-N-[2-[2-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2549895.png)